1-Cyclopropylquinazolin-4(1H)-one
Description
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
1-cyclopropylquinazolin-4-one |
InChI |
InChI=1S/C11H10N2O/c14-11-9-3-1-2-4-10(9)13(7-12-11)8-5-6-8/h1-4,7-8H,5-6H2 |
InChI Key |
GIWZAQVHKMGOGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=NC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The cyclopropyl group in the target compound introduces steric and electronic effects distinct from bulkier substituents (e.g., benzodioxol in MHY2251) or halogens (e.g., streptochlorin) .
Physicochemical Properties
Comparative analysis of physicochemical parameters:
| Property | 1-Cyclopropylquinazolin-4(1H)-one | Streptochlorin* | MHY2251 |
|---|---|---|---|
| XLogP | 1.8 | ~2.5 | 2.1 |
| Polar Surface Area | 41.6 Ų | ~45 Ų | 58.2 Ų |
| Hydrogen Bond Acceptors | 3 | 3 | 5 |
| Rotatable Bonds | 1 | 2 | 3 |
*Streptochlorin’s properties are estimated based on its chlorinated aryl substituent ().
Implications :
- The lower XLogP of 1-cyclopropylquinazolin-4(1H)-one compared to streptochlorin suggests improved solubility, which may enhance bioavailability.
Target Compound
Analog Comparison
- Streptochlorin : Exhibits antifungal and antitumor activity, attributed to its halogenated aryl group enhancing membrane penetration .
- MHY2251 : A SIRT1 inhibitor that induces apoptosis in cancer cells via its dihydro core and benzodioxol moiety, which stabilize interactions with the enzyme’s hydrophobic pocket .
Divergence in Mechanism :
Preparation Methods
Synthetic Route Overview:
- Step 1: Reaction of 2-nitrobenzylbromide with cyclopropylamine to form 1-cyclopropyl-N-(2-nitrobenzyl)methanamine.
- Step 2: Reduction of the nitro group to yield 2-{[(cyclopropylmethyl)amino]methyl}aniline.
- Step 3: Cyclization using CDI to afford 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one, which can be converted to the quinazolin-4(1H)-one derivative.
Key Features:
- CDI acts as an efficient cyclizing agent, promoting intramolecular amide bond formation without side reactions.
- The method yields high purity products suitable for scale-up.
- Characterization by IR (NH stretch ~3109 cm⁻¹, C=O stretch ~1712 cm⁻¹), ¹H NMR (NH signal at δ 10.23), and LC-MS confirms the structure.
- The process is amenable to laboratory and industrial conditions with straightforward work-up procedures.
| Step | Reagents & Conditions | Product | Yield/Notes |
|---|---|---|---|
| 1 | 2-nitrobenzylbromide + cyclopropylamine | 1-cyclopropyl-N-(2-nitrobenzyl)methanamine | Intermediate |
| 2 | Reduction (unspecified reducing agent) | 2-{[(cyclopropylmethyl)amino]methyl}aniline | Intermediate |
| 3 | CDI cyclization | 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one | Target compound, high purity |
This method was reported with detailed spectral and elemental analysis, including single crystal X-ray diffraction studies confirming the molecular structure.
Copper-Catalyzed One-Pot Synthesis via Oxidative Ugi/Staudinger/Aza-Wittig Reactions
Another approach involves copper-catalyzed multi-step one-pot reactions starting from isocyanobenzoate derivatives and amines.
Procedure Highlights:
- Use of copper(II) acetate hydrate as catalyst.
- Reaction of isocyanobenzoate with cyclopropylamine or other amines under mild conditions.
- Microwave irradiation or room temperature stirring under air atmosphere to promote oxidative cyclization.
- Work-up involves extraction and purification by column chromatography.
Example:
- Reaction of ethyl 2-isocyanobenzoate with cyclopropylamine in the presence of Cu(OAc)₂·H₂O yields the quinazolin-4(1H)-one derivative.
- Yields reported vary, but typical isolated yields range from moderate to good (50-77% depending on substituents).
- The method allows for structural diversity by varying amine substrates.
| Parameter | Details |
|---|---|
| Catalyst | Cu(OAc)₂·H₂O (0.05–0.5 mmol) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | Microwave irradiation at 150 °C or room temperature |
| Reaction Time | 20–25 minutes |
| Purification | Silica gel column chromatography |
| Yield Range | 57–77% |
This copper-catalyzed methodology is efficient for synthesizing polysubstituted quinazolin-4(1H)-ones but requires transition metal catalysts and specific reaction conditions.
Base-Promoted Nucleophilic Aromatic Substitution (SNAr) Followed by Cyclization
A metal-free synthetic strategy involves base-promoted SNAr reactions of ortho-fluorobenzamides with amides, followed by intramolecular cyclization to form quinazolin-4-one rings.
Reaction Conditions:
- Use of cesium carbonate (Cs₂CO₃) as base.
- Dimethyl sulfoxide (DMSO) as solvent.
- Elevated temperatures (~135 °C).
- One-pot process allowing direct formation of quinazolin-4(1H)-one derivatives.
Key Findings:
- Cs₂CO₃ is essential for high yields; other bases like K₂CO₃ or KOH give lower yields.
- Solvent choice critical; DMSO preferred.
- The method is transition-metal-free, avoiding copper catalysts.
- Yields can reach up to 72% under optimized conditions.
| Entry | Base (equiv) | Solvent | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | K₂CO₃ (4) | DMSO | Trace | Low reactivity |
| 2 | KOH (4) | DMSO | 10 | Moderate reactivity |
| 3 | KOtBu (4) | DMSO | 12 | Slightly improved |
| 4 | Cs₂CO₃ (4) | DMSO | 72 | Optimal yield |
| 5 | Cs₂CO₃ (2.5) | DMSO | 70 | Slightly lower base equiv. |
| 6 | Cs₂CO₃ (4) | THF | Low | Poor solvent choice |
This approach offers a green and efficient alternative for quinazolinone synthesis without metal catalysts, potentially adaptable to cyclopropyl-substituted analogs.
Comparative Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|---|
| CDI-Mediated Cyclization | CDI, amine intermediates | High purity, scalable, clean reaction | Requires multi-step synthesis of intermediates | High (up to ~80) |
| Copper-Catalyzed One-Pot Synthesis | Cu(OAc)₂·H₂O, isocyanobenzoate, amines | One-pot, versatile, microwave-assisted | Use of metal catalyst, moderate temps | Moderate to good (57–77) |
| Base-Promoted SNAr & Cyclization | Cs₂CO₃, DMSO, ortho-fluorobenzamides, amides | Metal-free, green chemistry, one-pot | High temperature, solvent sensitive | Moderate to high (up to 72) |
Q & A
Basic: What are the established synthetic routes for 1-Cyclopropylquinazolin-4(1H)-one, and how is its purity validated?
The synthesis typically involves multi-step reactions, such as cyclocondensation of anthranilic acid derivatives with cyclopropane-containing precursors or nucleophilic substitutions. For example, cyclopropyl groups can be introduced via alkylation or Suzuki coupling reactions under controlled conditions (e.g., Pd catalysis). Post-synthesis, purity is validated using thin-layer chromatography (TLC) and structural confirmation via 1H/13C NMR (to verify cyclopropyl proton splitting patterns and quinazolinone backbone) and high-resolution mass spectrometry (HRMS) for molecular weight accuracy .
Basic: What biological activities are commonly associated with 1-Cyclopropylquinazolin-4(1H)-one derivatives?
Quinazolinone derivatives are studied for their inhibition of enzymes like SIRT1 (linked to apoptosis induction) and interactions with biological targets such as kinases or DNA repair pathways. The cyclopropyl group enhances metabolic stability and binding affinity due to its rigid, lipophilic nature. For instance, derivatives with cyclopropane substitutions have shown antiproliferative activity in cancer cell lines .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of 1-Cyclopropylquinazolin-4(1H)-one?
SAR studies require systematic substitution at key positions:
- Quinazolinone core : Modifications at C-2 or C-6 (e.g., amino or halogen groups) alter electronic properties and hydrogen bonding.
- Cyclopropyl moiety : Varying substituents (e.g., methyl or halogen) on the cyclopropane ring impacts steric hindrance and lipophilicity.
- Side chains : Introducing piperazine or triazole groups (e.g., as in ) enhances solubility or target specificity.
Biological assays (e.g., IC50 determinations in enzyme inhibition) paired with molecular docking (using software like AutoDock) reveal critical interactions with target proteins .
Advanced: How should researchers resolve contradictions in reported physicochemical properties (e.g., melting points) of 1-Cyclopropylquinazolin-4(1H)-one derivatives?
Discrepancies often arise from polymorphic forms or impurities. To address this:
- Standardize crystallization conditions (e.g., solvent polarity, cooling rate).
- Use differential scanning calorimetry (DSC) to identify polymorphs.
- Cross-validate data with HPLC purity assays (>95% purity thresholds) and collaborate across labs to establish consensus datasets .
Advanced: What computational strategies are effective for predicting the pharmacokinetics of 1-Cyclopropylquinazolin-4(1H)-one analogs?
- ADMET prediction tools (e.g., SwissADME): Estimate solubility, permeability, and cytochrome P450 interactions. The cyclopropyl group generally improves metabolic stability but may reduce aqueous solubility.
- Molecular dynamics simulations : Model blood-brain barrier penetration or protein-binding kinetics. For example, derivatives with polar side chains (e.g., methoxy groups) show improved solubility in aqueous media .
Advanced: How can researchers address low yield in multi-step syntheses of 1-Cyclopropylquinazolin-4(1H)-one derivatives?
- Optimize reaction conditions: Use catalysts like KAl(SO4)2·12H2O ( ) for cyclocondensation steps.
- Employ flow chemistry for exothermic or air-sensitive reactions.
- Monitor intermediates via real-time FTIR or LC-MS to identify bottlenecks. For example, incomplete cyclopropane ring formation can be mitigated by adjusting temperature or solvent polarity .
Advanced: What analytical techniques are critical for confirming the stereochemistry of cyclopropane-containing derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
